Scaffold Oxidation State Drives Cytotoxicity: Quinolin-4-one vs. 2,3-Dihydroquinolin-4-one Direct Comparison
In a direct head-to-head comparison of matched 3-aryl-5,7-dimethoxy substituted pairs, the fully aromatic quinolin-4-one scaffold was significantly more cytotoxic than the reduced 2,3-dihydroquinolin-4-one scaffold across multiple cancer cell lines. The target compound belongs to the reduced dihydroquinolinone class, and this scaffold-level differentiation directly impacts biological potency. The most active monohydroxy compound from the quinolin-4-one series (15f) achieved 85.9–99% reduction in cell viability [1]. This demonstrates that the target compound's reduced scaffold is not interchangeable with the oxidized quinolin-4-one form, as the oxidation state is a critical determinant of anticancer activity.
| Evidence Dimension | Anticancer cytotoxicity (cell viability reduction at 25 μM fixed concentration) |
|---|---|
| Target Compound Data | 2,3-Dihydroquinolin-4-one scaffold: lower cytotoxicity (specific quantitative values not reported in abstract; qualitative comparison provided) |
| Comparator Or Baseline | Quinolin-4-one scaffold: consistently more cytotoxic across H460, DU145, A-431, HT-29, MCF7 cell lines; compound 15f achieved 85.9–99% cell viability reduction |
| Quantified Difference | Quinolin-4-one scaffold is more cytotoxic than 2,3-dihydroquinolin-4-one scaffold (qualitative rank-order established) |
| Conditions | In vitro growth inhibition assay at 25 μM fixed concentration; cell lines: H460 (lung), DU145 (prostate), A-431 (skin), HT-29 (colon), MCF7 (breast) |
Why This Matters
This scaffold-level comparison directly informs procurement decisions: researchers seeking maximum cytotoxic potency should select the quinolin-4-one scaffold, while those requiring the reduced scaffold's distinct reactivity profile (e.g., for synthetic derivatization at the C2-C3 position) should procure the dihydroquinolinone variant.
- [1] Rajput, S., et al. (2014). Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones. Bioorganic & Medicinal Chemistry, 22(1), 105-115. View Source
